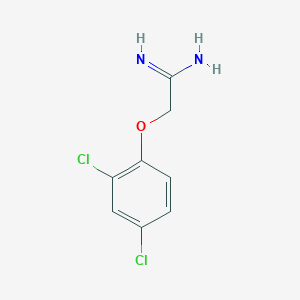
AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine, 3-(m-methoxyphenyl)-1-methyl-3-pentyl-, also known as MPMP, is a chemical compound that belongs to the family of azetidine derivatives. It is a promising candidate for the development of new drugs due to its unique molecular structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- has also been found to modulate the activity of several neurotransmitter receptors in the brain, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- has been shown to have several biochemical and physiological effects in the body. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer. Additionally, AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- has been found to increase the levels of certain neurotransmitters in the brain, which can help to improve mood and reduce symptoms of mental health disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- for lab experiments is its high potency and selectivity for certain molecular targets. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and mental health disorders. However, AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Orientations Futures
There are several future directions for research on AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL-. One area of interest is the development of new drugs based on the molecular structure of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL-. Researchers are also interested in studying the effects of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- on other molecular targets in the body, as well as its potential use in combination with other drugs for cancer and mental health treatments. Additionally, there is a need for further research on the safety and toxicity of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- in order to assess its potential for clinical use.
Conclusion:
In conclusion, AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- is a promising compound for the development of new drugs due to its unique molecular structure and potential therapeutic applications. It has been shown to exhibit potent activity against cancer cells and has potential as a treatment for mental health disorders. However, further research is needed to fully understand its mechanism of action and assess its safety and toxicity for clinical use.
Méthodes De Synthèse
The synthesis of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- involves the reaction of m-methoxyphenylacetonitrile and 3-pentylmagnesium bromide with sodium amide. The resulting product is then treated with hydrogen gas in the presence of palladium on carbon to obtain the final compound.
Applications De Recherche Scientifique
AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- has been found to have antipsychotic and antidepressant effects, making it a potential treatment for mental health disorders.
Propriétés
Numéro CAS |
19832-52-1 |
|---|---|
Nom du produit |
AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- |
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-1-methyl-3-pentylazetidine |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-10-16(12-17(2)13-16)14-8-7-9-15(11-14)18-3/h7-9,11H,4-6,10,12-13H2,1-3H3 |
Clé InChI |
QJFLONLIVRRVHF-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)OC |
SMILES canonique |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)OC |
Autres numéros CAS |
19832-52-1 |
Synonymes |
3-(m-Methoxyphenyl)-1-methyl-3-pentylazetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



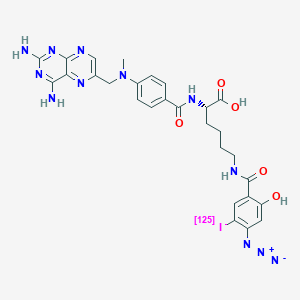
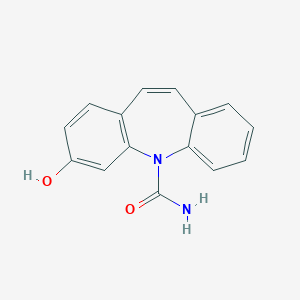

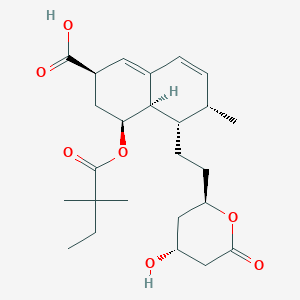
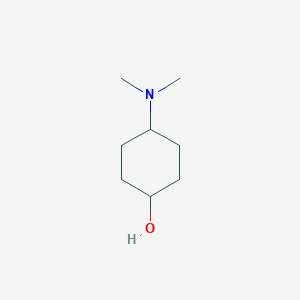
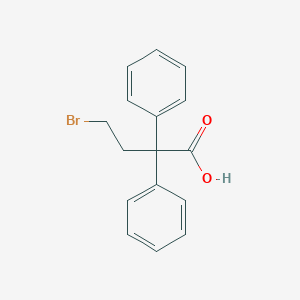
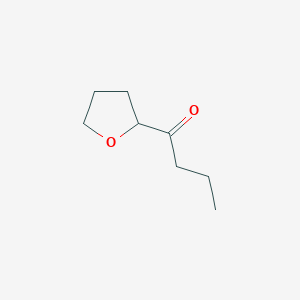
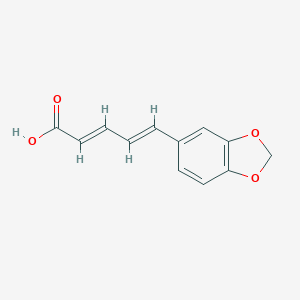

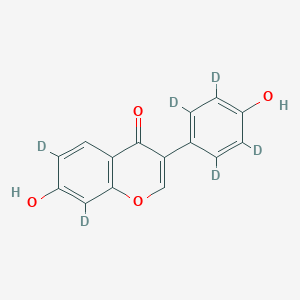
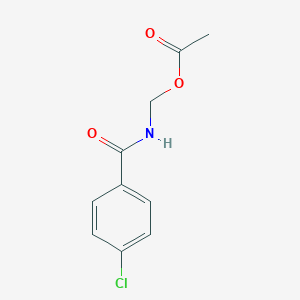
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)
